

"1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane"

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Cat. No.:	B3416283

[Get Quote](#)

An In-depth Technical Guide to **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**

CAS Number: 18420-09-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Executive Summary

This guide provides a comprehensive technical overview of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**, an organosilicon compound with significant utility in materials science, chemical synthesis, and the development of advanced biomedical applications. Identified by the CAS Number 18420-09-2, this versatile siloxane is primarily utilized as a precursor and monomer in the synthesis of silicone polymers, resins, and biocompatible materials.[\[1\]](#)[\[5\]](#) Its unique molecular architecture, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, imparts a valuable combination of thermal stability, low surface tension, and controlled hydrolytic reactivity.[\[1\]](#)[\[4\]](#) This document will explore its physicochemical properties, synthesis methodologies, core applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a colorless liquid characterized by a unique combination of organic and inorganic features. Its structure consists of a central disiloxane (Si-O-Si) bond, which provides flexibility and thermal stability, while the terminal ethoxy groups serve as reactive sites for hydrolysis and condensation reactions.[\[1\]](#)[\[5\]](#)

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical baseline for its application in experimental design.

Property	Value	Source
CAS Number	18420-09-2	[1] [3]
Molecular Formula	C ₈ H ₂₂ O ₃ Si ₂	[1] [2] [3]
Molecular Weight	222.43 g/mol	[1] [3]
Appearance	Colorless Liquid / White to Off-White Powder	[2] [4]
Density	0.883 g/mL at 25 °C	[2]
Boiling Point	161 °C	
Flash Point	43 °C (109.4 °F) - closed cup	
Refractive Index	n _{20/D} 1.389	[2]
InChI Key	NPOYZXWZANURMM- UHFFFAOYSA-N	[1]
Canonical SMILES	CCO--INVALID-LINK--(C)O-- INVALID-LINK--(C)OCC	[1]

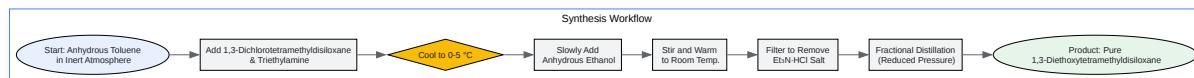
Molecular Structure Visualization

The molecular structure is fundamental to its reactivity. The central Si-O-Si linkage provides a low rotational energy barrier, while the Si-O-C bonds of the ethoxy groups are susceptible to hydrolysis.

Caption: Molecular structure of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**.

Synthesis and Mechanistic Considerations

The synthesis of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane** is most commonly achieved via the controlled ethanolysis of a corresponding dichlorodisiloxane precursor. This choice of


pathway is dictated by the high yield and purity achievable under optimized conditions.

Primary Synthesis Protocol: Ethanolysis of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

This method relies on the nucleophilic substitution of the chlorine atoms with ethoxy groups from ethanol. A tertiary amine, such as triethylamine, is used as a base to scavenge the HCl byproduct, driving the reaction to completion.

Methodology:

- **Inert Atmosphere:** The reaction vessel is charged with anhydrous toluene and purged with an inert gas (e.g., nitrogen or argon) to prevent premature hydrolysis of the reactants and products.
- **Reactant Charging:** 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2401-73-2) and triethylamine are dissolved in the solvent.
- **Temperature Control:** The mixture is cooled to 0–5 °C. This is a critical step to manage the exothermicity of the reaction and minimize the formation of side products.
- **Ethanol Addition:** Anhydrous ethanol is added dropwise to the cooled solution with vigorous stirring. The slow addition rate ensures the reaction remains under thermal control.
- **Reaction & Filtration:** After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting triethylamine hydrochloride salt precipitates and is removed by filtration.
- **Purification:** The product is isolated from the filtrate by fractional distillation under reduced pressure (e.g., 80–100 °C at 10 mmHg), yielding the pure disiloxane.

[Click to download full resolution via product page](#)

Caption: Optimized workflow for the synthesis of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its ethoxy groups, which can be controllably hydrolyzed to form silanol (Si-OH) intermediates. These silanols readily undergo condensation to form stable siloxane (Si-O-Si) networks, a foundational reaction in silicone polymer chemistry.

Hydrolysis and Condensation

In the presence of water (and often an acid or base catalyst), the ethoxy groups hydrolyze to release ethanol. This reaction is a cornerstone of sol-gel processes and is used to create silicone resins, coatings, and cross-linked elastomers.^{[1][4]} The enhanced solubility in organic solvents, compared to methoxy analogs, allows for milder reaction conditions.

Core Applications

- **Silicone Polymer Synthesis:** It serves as a monomer or a chain extender in the production of silicone polymers and resins.^{[1][5]}
- **Biocompatible Materials:** Its role as a precursor is crucial in developing materials for medical devices, implants, and drug delivery systems, where biocompatibility and stability are paramount.^[5]
- **Surface Modification and Coatings:** The ability to form siloxane networks makes it an effective component in hydrophobic and protective coatings and adhesives.^[5]
- **Cross-linking Agent:** In silicone elastomer formulations, it can function as a cross-linker, imparting specific mechanical properties to the final material.

Spectroscopic Characterization

Unambiguous identification and purity assessment are critical. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

- ^1H NMR: Proton NMR is used to confirm the presence and ratio of the ethoxy and methyl protons. Key signals include a quartet around δ 1.2–1.4 ppm ($-\text{OCH}_2\text{CH}_3$) and a triplet at δ 3.5–3.8 ppm ($-\text{OCH}_2\text{CH}_3$). The silicon-bound methyl groups appear as a sharp singlet at approximately δ 0.1–0.3 ppm.
- ^{29}Si NMR: This technique directly probes the silicon environment. For this disiloxane, a characteristic signal is expected in the range of δ –15 to –25 ppm.
- FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. A strong, broad absorption band between 1050–1100 cm^{-1} is characteristic of the Si-O-Si stretching vibration, while C-O stretches from the ethoxy groups are observed at 950–1050 cm^{-1} .

Comparative Analysis with Structural Analogs

Understanding the properties of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane** is enhanced by comparing it with closely related siloxanes. The choice of substituent (alkoxy vs. hydrogen) dramatically alters reactivity and applications.

Compound	Key Structural Difference	Primary Reactivity	Key Applications
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane	Contains Si-O-C ₂ H ₅ groups.	Hydrolysis and condensation.	Precursor for silicone polymers, chain extender, cross-linker. [5]
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane	Contains Si-O-CH ₃ groups.	Faster hydrolysis than the diethoxy analog.	Reactive diluent in silicone resins, precursor for functionalized siloxanes.
1,1,3,3-Tetramethyldisiloxane (TMDSO)	Contains reactive Si-H bonds instead of alkoxy groups.	Hydrosilylation with unsaturated compounds. [6]	Reducing agent in organic synthesis, precursor for hydrosilylation reactions. [5] [6]

Safety, Handling, and Storage

As a flammable and irritant chemical, proper handling procedures are mandatory to ensure laboratory safety.

GHS Hazard Classification

- Flammability: Flammable liquid and vapor (H226).[1][7]
- Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

Recommended Handling Protocols

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to prevent vapor accumulation.[8][9]
- Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[8] In case of potential inhalation, a NIOSH-certified organic vapor respirator is recommended.[8]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use Class B fire extinguishing media such as foam, carbon dioxide, or dry chemical.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[9] Containers should be properly grounded to prevent static discharge.[8][9]

Conclusion

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a foundational building block in organosilicon chemistry. Its well-defined reactivity, centered on the hydrolysis of its ethoxy groups, provides a reliable platform for the synthesis of a wide array of silicone-based materials. For researchers in drug development and material science, its utility as a precursor for creating biocompatible and structurally versatile polymers makes it a compound of significant and ongoing interest. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | 18420-09-2 [smolecule.com]
- 2. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. CAS 18420-09-2: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 7. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- To cite this document: BenchChem. ["1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3416283#1-3-diethoxy-1-1-3-3-tetramethyldisiloxane-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com